Ethyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate;1-iodo-2,3,4,5-tetramethylbenzene
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Overview
Description
Ethyl 1,2-dihydrobenzoebenzofuran-2-carboxylate;1-iodo-2,3,4,5-tetramethylbenzene is a complex organic compound that combines two distinct chemical structures. The first part, Ethyl 1,2-dihydrobenzoebenzofuran-2-carboxylate, is a derivative of benzofuran, a heterocyclic compound known for its aromatic properties The second part, 1-iodo-2,3,4,5-tetramethylbenzene, is a substituted benzene ring with iodine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,2-dihydrobenzoebenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of a phenol derivative with an aldehyde, followed by cyclization to form the benzofuran ring. The carboxylate group is then introduced through esterification with ethyl alcohol.
For the synthesis of 1-iodo-2,3,4,5-tetramethylbenzene, the starting material is usually a tetramethylbenzene derivative. Iodination is achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under reflux conditions to ensure complete substitution of the hydrogen atom with iodine.
Industrial Production Methods: Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The benzofuran moiety can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction of the benzofuran ring can lead to the formation of dihydrobenzofuran derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
- Substitution: The iodine atom in 1-iodo-2,3,4,5-tetramethylbenzene can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This is often achieved using palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions.
- Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
- Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.
- Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or dimethylformamide.
- Oxidation: Quinones, hydroxy derivatives.
- Reduction: Dihydrobenzofuran derivatives.
- Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry::
- Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
- Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
- Drug Development: The benzofuran moiety is present in several bioactive compounds, making this compound a potential candidate for drug discovery. It may exhibit anti-inflammatory, antiviral, or anticancer properties.
- Biological Probes: The iodine atom can be used for radiolabeling, allowing the compound to be used as a tracer in biological studies.
- Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
- Agrochemicals: It may serve as an intermediate in the synthesis of pesticides or herbicides.
Mechanism of Action
The mechanism of action of Ethyl 1,2-dihydrobenzoebenzofuran-2-carboxylate;1-iodo-2,3,4,5-tetramethylbenzene depends on its specific application. In medicinal chemistry, the benzofuran moiety may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of covalent bonds with target proteins, enhancing the compound’s potency and selectivity.
Molecular Targets and Pathways::- Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades that alter cellular functions.
Comparison with Similar Compounds
Similar Compounds::
- Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran and 2-ethylbenzofuran share structural similarities and may exhibit similar reactivity and applications.
- Iodoarenes: Compounds such as 1-iodo-4-methylbenzene and 1-iodo-2,4,5-trimethylbenzene are structurally related and can undergo similar substitution reactions.
Uniqueness: The combination of the benzofuran and iodoarene moieties in a single molecule provides unique reactivity and potential applications. The presence of both an aromatic heterocycle and a halogenated benzene ring allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C25H27IO3 |
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Molecular Weight |
502.4 g/mol |
IUPAC Name |
ethyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C15H14O3.C10H13I/c1-2-17-15(16)14-9-12-11-6-4-3-5-10(11)7-8-13(12)18-14;1-6-5-10(11)9(4)8(3)7(6)2/h3-8,14H,2,9H2,1H3;5H,1-4H3 |
InChI Key |
QGOMGXUINHGZSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
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